HMBD-001

Protein Adsorption Surface Hydrophobicity Fluorescence Spectroscopy

Fluorescent probes like ANS produce pH-dependent artifacts that overestimate protein surface hydrophobicity, confounding conformational studies. HMBD-001 (MBD, CAS 33984-50-8) is an uncharged nitrobenzoxadiazole (NBD) probe that eliminates this confound through pH-independent, non-covalent binding to hydrophobic protein regions. • Excitation/emission: 430/530 nm; weakly fluorescent in aqueous buffer with strong fluorescence enhancement upon hydrophobic binding • Validated for real-time zymogen activation kinetics (trypsinogen→trypsin), bacterial ribosome conformational studies, and protein surface adsorption assays • Supplied at ≥98% purity (orange to brown powder); ships ambient, store at -20°C protected from light

Molecular Formula C14H12N4O4
Molecular Weight 300.27 g/mol
CAS No. 33984-50-8
Cat. No. B1208404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMBD-001
CAS33984-50-8
Synonyms7-(4-methoxybenzylamino)-4-nitrobenzoxadiazole
7-(p-methoxybenzylamine)4-nitrobenzoxadiazole
7-(p-methoxybenzylamino)-4-nitrobenzoxadiazole
Molecular FormulaC14H12N4O4
Molecular Weight300.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=CC=C(C3=NON=C23)[N+](=O)[O-]
InChIInChI=1S/C14H12N4O4/c1-21-10-4-2-9(3-5-10)8-15-11-6-7-12(18(19)20)14-13(11)16-22-17-14/h2-7,15H,8H2,1H3
InChIKeyIENONFJSMWUIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HMBD-001 Fluorescent Probe for Hydrophobic Protein Regions


HMBD-001, also known as MBD or 7-(p-methoxybenzylamino)-4-nitrobenz-2,1,3-oxadiazole (CAS 33984-50-8), is a small-molecule fluorescent probe belonging to the nitrobenzoxadiazole (NBD) class [1]. Its primary application lies in detecting and characterizing hydrophobic (non-polar) regions within proteins and nucleoproteins, making it a valuable tool in structural biology and biochemistry [1]. The compound is weakly fluorescent in aqueous environments but exhibits a strong increase in fluorescence upon binding to hydrophobic pockets, a property that underpins its use in studying protein conformation and folding .

HMBD-001 Specificity Over Generic Probes


Generic substitution among fluorescent probes for protein hydrophobicity is scientifically unsound due to significant variations in their chemical structures, which dictate key performance characteristics such as binding affinity, fluorescence enhancement factor, spectral profile (excitation/emission wavelengths), and sensitivity to environmental factors like pH [1]. For instance, the commonly used probe 1-anilinonaphthalene-8-sulfonic acid (ANS) is anionic and its signal is highly pH-dependent, often overestimating hydrophobicity in acidic conditions, unlike the uncharged MBD [2]. Furthermore, probes like 7-chloro-4-nitrobenzofurazan (NBD-Cl) are non-fluorescent until they react with amine or thiol groups, making them more suitable for covalent labeling rather than the non-covalent, reversible binding characteristic of MBD . Therefore, selecting MBD is predicated on its unique, validated binding profile and response, not merely its membership in a broad class of hydrophobic dyes.

HMBD-001 Performance Comparison vs. Alternatives


MBD vs. ANS: Protein-Surface Adsorption

In a study comparing protein interactions with glass surfaces, MBD fluorescence was shown to be higher for proteins with weak glass affinity (e.g., Bovine Serum Albumin, BSA) and lower for proteins with strong glass affinity (e.g., serum globulin). This demonstrates MBD's sensitivity to protein-bound hydrophobic regions that are not engaged in surface adsorption, a nuance not captured by simpler probes [1]. This is in contrast to probes like ANS, where signal is often correlated with total surface hydrophobicity and can be confounded by electrostatic interactions [2].

Protein Adsorption Surface Hydrophobicity Fluorescence Spectroscopy

MBD vs. NBD-Cl: Fluorescence Activation Mechanism

MBD operates via a non-covalent binding mechanism, exhibiting a strong increase in fluorescence only upon binding to hydrophobic regions of macromolecules [1]. This allows for reversible, real-time monitoring of conformational changes without permanently modifying the target. In contrast, 7-chloro-4-nitrobenzofurazan (NBD-Cl) is a non-fluorescent reagent that becomes highly fluorescent only after undergoing a covalent reaction with thiol or amino groups on a protein . This fundamental difference dictates their respective applications: MBD for equilibrium and kinetic studies of native states, and NBD-Cl for stable, covalent labeling and detection.

Fluorescent Probe Mechanism Protein Labeling Non-Covalent Binding

MBD in Ribosome & Zymogen Studies

The original characterization and subsequent literature have specifically validated MBD for use with bacterial ribosomes and bovine trypsinogen/trypsin systems [1]. In these models, MBD binding and fluorescence changes have been directly correlated with specific conformational states, such as the activation of the zymogen trypsinogen to the active enzyme trypsin. This established, system-specific track record provides a level of confidence and a direct experimental precedent that is absent for many other general-purpose hydrophobic probes when applied to these complex biological systems.

Ribosome Structure Trypsinogen Activation Nucleoprotein Conformation

HMBD-001 Research Applications


Monitoring Zymogen Activation

MBD is ideally suited for real-time fluorescence studies of zymogen activation, such as the conversion of bovine trypsinogen to trypsin. As established in the foundational work by Kenner & Aboderin [1], MBD's fluorescence changes in response to the conformational rearrangements that expose hydrophobic regions during activation. This allows for kinetic analysis of the activation process under various conditions.

Nucleoprotein Hydrophobicity Analysis

MBD has been directly validated as a probe for studying bacterial ribosomes [1]. Its ability to bind to hydrophobic regions on these complex nucleoprotein assemblies makes it a useful tool for investigating ribosome assembly, subunit interactions, or the effects of antibiotics and other ligands that may induce conformational changes affecting hydrophobic surface exposure.

Accessible vs. Adsorbed Hydrophobic Regions

Based on the work by Mizutani & Mizutani [1], MBD's fluorescence signal is inversely correlated with a protein's affinity for glass surfaces. This unique property allows researchers to design experiments to probe the difference between hydrophobic patches that are available for intermolecular interactions (solvent-accessible) and those that are buried or engaged in surface adsorption. This provides a more nuanced view of protein 'stickiness' than can be achieved with probes like ANS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for HMBD-001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.